6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde
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Overview
Description
6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C11H13NOSi and a molecular weight of 203.31 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a trimethylsilyl-ethynyl group and an aldehyde group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbaldehyde and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a palladium catalyst and a base such as triethylamine.
Procedure: The trimethylsilylacetylene is added to a solution of pyridine-2-carbaldehyde in a suitable solvent, such as tetrahydrofuran.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like organolithium compounds. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The trimethylsilyl-ethynyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
6-[2-(trimethylsilyl)ethynyl]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
Pyridine-2-carbaldehyde: Lacks the trimethylsilyl-ethynyl group, making it less versatile in chemical reactions.
6-ethynylpyridine-2-carbaldehyde: Lacks the trimethylsilyl group, which affects its reactivity and stability.
6-[2-(trimethylsilyl)ethynyl]pyridine: Lacks the aldehyde group, limiting its applications in certain chemical reactions.
The presence of both the trimethylsilyl-ethynyl group and the aldehyde group in this compound makes it unique and valuable for a wide range of applications .
Properties
IUPAC Name |
6-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)8-7-10-5-4-6-11(9-13)12-10/h4-6,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHVXKVLLARWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC(=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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